molecular formula C13H16ClN3O2 B1651543 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- CAS No. 1276666-11-5

2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-

Cat. No. B1651543
Key on ui cas rn: 1276666-11-5
M. Wt: 281.74
InChI Key: YTWPOFGYUCAWOL-UHFFFAOYSA-N
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Patent
US09108959B2

Procedure details

Bis-MSA adduct 12 (17.19 kg, 36.27 mol), sodium acetate (2.97 kg, 36.3 mol) and DCM (152 kg, 115 L) were charged to a vessel. The resulting slurry was cooled to 15° C. and acetic acid (26.8 kg, this was the amount required for dissolution of the salt) was added maintaining an internal temperature below 20° C. The batch was cooled to 15° C. and Na(OAc)3BH (9.25 kg, 43.6 mol) was charged via a glove bag over 30 min maintaining an internal temperature below 20° C. The resulting solution was aged for 30 min at 20° C., HPLC analysis showed the reaction to be complete. The batch was then cooled to 10° C., 2N HCl (38.80 kg) was added and the resulting solution was aged for 30 min at 10° C. The mixture was then adjusted to pH 9 using 5 N NaOH maintaining an internal temperature below 20° C. Once at pH 9 the layers were allowed to separate and the organic lower layer was ran off into a clean drum. DCM (76.2 kg, 57.5 L) was then added to the aqueous phase, the layers were mixed, allowed to separate, then the lower layer was combined with the previous organics (this step was repeated but HPLC of the third DCM layer showed that this was unnecessary as it only contained 12.5 g of rac-11 by assay). The combined DCM fractions were then charged to a 160 liter vessel and distilled to approximately 20 L (˜1 volume of DCM). THF (44 kg) was charged to the vessel and the resulting stream was discharged into a clean drum and stored in the cold room prior to the next step in the reaction sequence. The final solution was found to contain 9.4 kg of rac-14. This stream was sufficiently pure to be used directly in the subsequent resolution.
Quantity
17.19 kg
Type
reactant
Reaction Step One
Quantity
2.97 kg
Type
reactant
Reaction Step One
Name
Quantity
115 L
Type
solvent
Reaction Step One
Quantity
9.25 kg
Type
reactant
Reaction Step Two
Name
Quantity
38.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
layers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]([C:10]1[O:11][C:12]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:13]=2[N:14]=1)[CH2:5][CH2:6][C:7](=O)[CH3:8].C([O-])(=O)C.[Na+].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].Cl.[OH-].[Na+]>C(O)(=O)C.C(Cl)Cl>[Cl:19][C:16]1[CH:17]=[CH:18][C:12]2[O:11][C:10]([N:4]3[CH2:5][CH2:6][CH:7]([CH3:8])[NH:1][CH2:2][CH2:3]3)=[N:14][C:13]=2[CH:15]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
17.19 kg
Type
reactant
Smiles
NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl
Name
Quantity
2.97 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
115 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.25 kg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
38.8 kg
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
layers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
required for dissolution of the salt)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature below 20° C
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The batch was then cooled to 10° C.
WAIT
Type
WAIT
Details
the resulting solution was aged for 30 min at 10° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
an internal temperature below 20° C
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
DCM (76.2 kg, 57.5 L) was then added to the aqueous phase
ADDITION
Type
ADDITION
Details
the layers were mixed
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
The combined DCM fractions were then charged to a 160 liter vessel
DISTILLATION
Type
DISTILLATION
Details
distilled to approximately 20 L (˜1 volume of DCM)
ADDITION
Type
ADDITION
Details
THF (44 kg) was charged to the vessel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=CC2=C(N=C(O2)N2CCNC(CC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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